![molecular formula C17H15BrN2O3S2 B2783899 3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide CAS No. 923472-82-6](/img/structure/B2783899.png)
3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines . They have also been used in the development of fluorescent probes .
Synthesis Analysis
Benzo[d]thiazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives has been analyzed using the DFT/6–311++G (d,p) method . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Chemical Reactions Analysis
The chemical reactions of benzo[d]thiazole derivatives involve the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .Physical And Chemical Properties Analysis
Several optoelectronic properties of benzo[d]thiazole derivatives have been calculated using the DFT/6–311++G (d,p) method . The UV spectra are calculated by using TDDFT on the optimized geometry .Wissenschaftliche Forschungsanwendungen
Synthesis and Photodynamic Therapy Applications
The synthesis and characterization of compounds related to 3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide have been explored for their potential in photodynamic therapy (PDT). One study describes the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups that show high singlet oxygen quantum yield, making them promising candidates for PDT, a treatment method for cancer that uses light-sensitive compounds to produce cytotoxic species to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antiacetylcholinesterase Activity
Research on benzothiazole-piperazinesulfonamide conjugates has shown promising antibacterial and antifungal activity against various pathogenic strains. Compounds synthesized from substituted 2-aminobenzothiazoles demonstrated significant activity against bacteria such as Micrococcus luteus, Staphylococcus aureus, and fungi like Candida albicans. Additionally, these compounds showed potent acetylcholinesterase inhibitory activity, suggesting their potential use in managing diseases like Alzheimer's (Rao et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
Another area of research focuses on the antiproliferative properties of this compound derivatives. A study on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones showed potent antiproliferative activity against various human cancer cell lines, highlighting the importance of the nitro group on the thiazolidinone moiety for enhanced activity. This research underscores the compound's potential in cancer therapy, specifically targeting carcinoma cell lines (Chandrappa et al., 2008).
Antimicrobial and Antitubercular Agents
Compounds derived from isopropyl thiazole-based sulfonyl derivatives have demonstrated moderate to significant antibacterial and antifungal activities. Specifically, some derivatives exhibited excellent antitubercular properties against Mycobacterium tuberculosis H37Rv, comparing favorably with the first-line drug isoniazid. This suggests a potential avenue for developing new treatments against tuberculosis and other microbial infections (Kumar, Prasad, & Chandrashekar, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-N-(4-bromo-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c18-13-7-4-8-14-16(13)20-17(24-14)19-15(21)9-10-25(22,23)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIVDVNYHBSXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

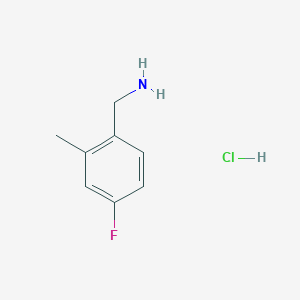
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2783821.png)
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)
![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)
![1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2783825.png)
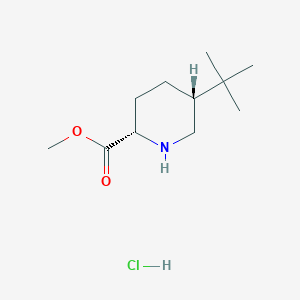
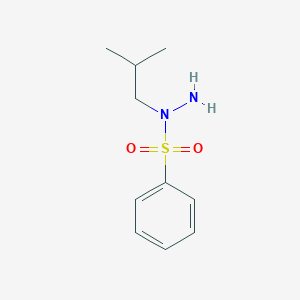

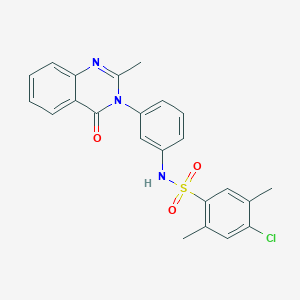
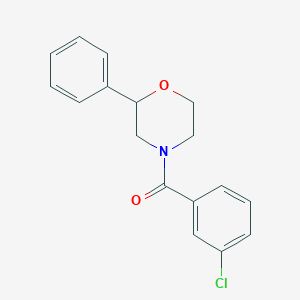

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2783834.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one](/img/structure/B2783839.png)